molecular formula C16H16N5NaO7S2 B13724618 sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13724618
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-REMKHYEUSA-M
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Description

Sodium 3-[(acetyloxy)methyl]-7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its potent antibacterial properties and is often used in the synthesis of antibiotics. Its unique structure, which includes a beta-lactam ring, makes it highly effective against a broad spectrum of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[(acetyloxy)methyl]-7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several key steps:

    Formation of the Beta-Lactam Ring: The beta-lactam ring is synthesized through a cyclization reaction involving a thiazolidine ring and an acyl chloride.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole derivative.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the acetyloxy and methoxyimino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-[(acetyloxy)methyl]-7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of applications in scientific

Properties

Molecular Formula

C16H16N5NaO7S2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;

InChI Key

AZZMGZXNTDTSME-REMKHYEUSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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